molecular formula C11H9F3N4O4S B2671124 N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine CAS No. 318517-46-3

N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine

Cat. No.: B2671124
CAS No.: 318517-46-3
M. Wt: 350.27
InChI Key: BNUVFXSKCARCJU-UHFFFAOYSA-N
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Description

N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine is a pyrazole-based compound featuring a nitro group at position 4, a methyl-substituted amine at position 3, and a 3-(trifluoromethyl)phenylsulfonyl group at position 1. Its molecular formula is C₁₁H₉F₃N₄O₄S, with a molecular weight of 350.28 g/mol . The nitro group at position 4 may serve as a reactive site for further chemical modifications.

Properties

IUPAC Name

N-methyl-4-nitro-1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O4S/c1-15-10-9(18(19)20)6-17(16-10)23(21,22)8-4-2-3-7(5-8)11(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUVFXSKCARCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN(C=C1[N+](=O)[O-])S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine typically involves multiple steps, including nucleophilic addition, intramolecular cyclization, and elimination reactions. One common synthetic route starts with the preparation of the trifluoromethylated pyrazole derivative through the reaction of hydrazines with 1,3-dicarbonyl compounds

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The thiazolidinone ring’s electrophilic carbonyl group (C4=O) and conjugated methylidene system (C5) are primary sites for nucleophilic attacks.

  • Reaction with Amines : The methylidene group undergoes condensation with primary amines to form Schiff base derivatives. For example, reactions with hydrazine hydrate yield hydrazone analogs, as observed in structurally similar thiazolidinones .

  • Thiol Addition : The exocyclic double bond (C5=C) reacts with thiols (e.g., thioglycolic acid) under mild conditions to form thioether adducts, enhancing solubility for pharmacological applications .

Key Reaction Pathway :

Thiazolidinone+R-NH2Schiff Base+H2O[3][5]\text{Thiazolidinone} + \text{R-NH}_2 \rightarrow \text{Schiff Base} + \text{H}_2\text{O} \quad[3][5]

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions due to its α,β-unsaturated carbonyl system:

  • Azide Cycloaddition : Reacts with sodium azide in ethanol to generate tetrazole-fused derivatives, a reaction leveraged to enhance antimicrobial activity .

  • Ring-Opening with Nucleophiles : Treatment with strong nucleophiles (e.g., hydroxide ions) cleaves the thiazolidinone ring, producing sulfhydryl intermediates that can re-cyclize under acidic conditions .

Example :

SubstrateConditionsProductYield (%)Reference
Thiazolidinone derivativeNaN₃, EtOH, 80°CTetrazole-thiazolidinone hybrid65–78

Redox Reactions

The nitro group (-NO₂) at the 5-position undergoes selective reduction:

  • Catalytic Hydrogenation : Using Pd/C and H₂, the nitro group is reduced to an amine (-NH₂), forming (5E)-5-[[2-(4-chlorophenyl)sulfanyl-5-aminophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one . This product serves as a precursor for further functionalization .

  • Oxidation of Sulfur Centers : The sulfanylidene (-S-) moiety oxidizes to sulfonyl (-SO₂-) under strong oxidizing agents (e.g., H₂O₂/AcOH), altering electronic properties and bioactivity.

Mechanistic Insight :

-NO2H2/Pd-NH2[1][4]\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{-NH}_2 \quad[1][4]

Substitution Reactions

The 4-chlorophenylsulfanyl group undergoes nucleophilic aromatic substitution (NAS):

  • Displacement with Amines : In DMF at 120°C, the chlorine atom is replaced by amines (e.g., piperazine), generating analogs with improved pharmacokinetic profiles .

  • Thiol Exchange : Reacts with arylthiols in

Scientific Research Applications

Medicinal Chemistry Applications

N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine has been studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting various conditions.

Anti-inflammatory Agents

Research indicates that pyrazole derivatives, including this compound, exhibit anti-inflammatory properties. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a candidate for further studies in anti-inflammatory drug development .

Agrochemical Applications

The compound's sulfonamide moiety suggests potential use as a pesticide or herbicide. Pyrazole derivatives are known for their effectiveness against pests and fungi, making this compound suitable for agrochemical formulations aimed at crop protection .

Data Table: Summary of Research Findings

Application Area Findings References
Anti-inflammatoryExhibits significant anti-inflammatory activity in vitro.
Pesticide DevelopmentPotential fungicidal properties; effective against specific fungal strains.
Drug DevelopmentInvestigated for use in treating inflammatory diseases and possibly other conditions.

Case Study 1: Anti-inflammatory Activity

A study published in Molecules assessed various pyrazole derivatives for their anti-inflammatory effects. The results indicated that compounds with similar structures to this compound demonstrated reduced inflammation markers in cellular models, suggesting a pathway for therapeutic applications in chronic inflammatory diseases .

Case Study 2: Agrochemical Efficacy

In a patent application, researchers described the synthesis of pyrazole-based fungicides that included similar structural motifs to this compound. Field trials indicated that these compounds effectively controlled fungal pathogens in crops, showcasing their potential as environmentally friendly agricultural chemicals .

Mechanism of Action

The mechanism of action of N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share the pyrazole core but differ in substituent patterns and functional groups. Key differences are summarized in Table 1.

Table 1: Structural Comparison with Analogous Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine C₁₁H₉F₃N₄O₄S 350.28 -NO₂ (C4), -N(CH₃) (C3), -SO₂-C₆H₄-CF₃ (C1) Nitro, sulfonamide, trifluoromethyl
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide C₁₈H₁₆F₃N₃O₂S 419.40 -SO₂-C₆H₄-CH₃ (C4), -CH₂-C₆H₄-CF₃ (C1) Sulfonamide, trifluoromethyl, benzyl
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine C₁₀H₈F₃N₃ 227.19 -NH₂ (C3), -C₆H₄-CF₃ (C5) Amine, trifluoromethyl
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine C₉H₁₄N₄O₃ 242.24 -NO₂ (C4), -N(CH₃) (C1), -CH₂-(tetrahydrofuran-2-yl) (C3) Nitro, ether
1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C₆H₈F₃N₃ 179.14 -NH₂ (C4), -CF₃ (C3), -C₂H₅ (C1) Amine, trifluoromethyl, ethyl

Key Differences and Implications

Sulfonyl Group vs. Benzyl or Amine Substituents

  • The target compound’s sulfonyl group (-SO₂-) at position 1 (linked to a trifluoromethylphenyl ring) distinguishes it from analogs like 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine (amine at C3) . Sulfonyl groups improve binding to hydrophobic pockets in enzymes or receptors, enhancing target selectivity .
  • In contrast, 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide replaces the sulfonyl-phenyl linkage with a benzyl group, reducing steric hindrance but possibly decreasing metabolic stability .

Nitro Group Position and Reactivity The nitro group at position 4 in the target compound is absent in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, which instead has an amine at C4 .

Trifluoromethyl Group Impact

  • The 3-(trifluoromethyl)phenyl moiety is shared with 4-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine . This group enhances lipophilicity (logP) and resistance to oxidative metabolism, a common strategy in drug design to improve bioavailability .

Substituent Effects on Solubility

  • The tetrahydrofuran (THF)-methyl group in 1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine introduces an oxygen atom, improving water solubility compared to the target compound’s hydrophobic sulfonyl group .

Biological Activity

N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine, also known by its CAS number 318517-46-3, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H9_{9}F3_{3}N4_{4}O4_{4}S
  • IUPAC Name : this compound
  • Physical Form : Solid
  • Purity : 90%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the nitro and trifluoromethyl groups, which are critical for its biological activity. The specific synthetic pathways can vary, but they often leverage established methods in medicinal chemistry to ensure high yields and purity .

Antibacterial Properties

Research indicates that compounds similar to N-methyl-4-nitro derivatives exhibit significant antibacterial activity. For instance, studies have shown that various substituted pyrazoles demonstrate potent effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

A comparative analysis of antibacterial activity revealed:

Compound TypeActivity Against S. aureusActivity Against E. coli
Substituted PyrazolesHighModerate
Nitro-containing PyrazolesEnhancedVariable

The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of DNA replication .

Neurotoxicity Studies

In neurotoxicity assessments, compounds structurally related to N-methyl-4-nitro have been evaluated for their interaction with monoamine oxidase (MAO) enzymes. For instance, certain analogs were found to be substrates for MAO-B, indicating a potential link between their structure and neurotoxic effects . This suggests that while some derivatives may exhibit therapeutic benefits, others could pose risks depending on their metabolic pathways.

Case Study 1: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial efficacy of a series of pyrazole derivatives, including N-methyl-4-nitro variants. The results demonstrated that these compounds could inhibit bacterial growth at low concentrations, with Minimum Inhibitory Concentration (MIC) values significantly lower than those of traditional antibiotics .

Case Study 2: Neurotoxicity Assessment

Another investigation focused on the neurotoxic potential of similar compounds revealed that specific structural modifications could enhance or mitigate toxicity. The study highlighted the importance of the trifluoromethyl group in modulating the interaction with MAO-B and its subsequent neurotoxic effects .

Q & A

Q. How to design structure-activity relationship (SAR) studies for exploring structural modifications?

  • Methodology :
  • Core modifications : Replace the nitro group with cyano or methoxy to assess electronic effects .
  • Substituent analysis : Compare 3-(trifluoromethyl)phenyl vs. 4-fluorophenyl sulfonyl groups via IC50 assays .

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